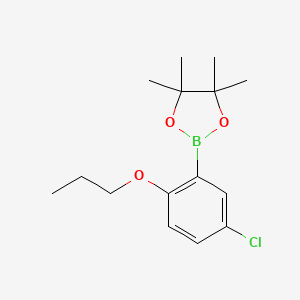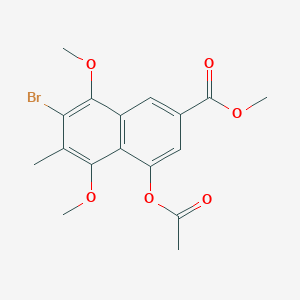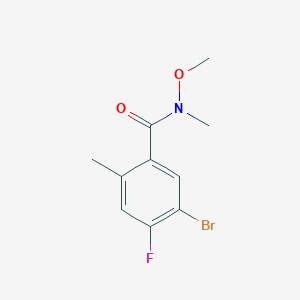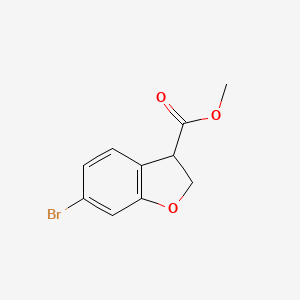
Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom at the 6th position and a methyl ester group at the 3rd position of the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate typically involves the bromination of a precursor benzofuran compound followed by esterification. One common method includes the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then subjected to esterification using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed:
- Substitution reactions yield various substituted benzofuran derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohols .
Applications De Recherche Scientifique
Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Methyl 6-bromo-2-fluoro-3-methylbenzoate: Similar structure with a fluorine atom instead of a furan ring.
3-Benzofuranamine, 6-bromo-2,3-dihydro-N-methyl: Contains an amine group instead of an ester group.
4-Bromo-3-methylbenzoic acid: Lacks the furan ring and contains a carboxylic acid group instead of an ester.
Uniqueness: Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl ester group on the benzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H9BrO3 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
methyl 6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-4,8H,5H2,1H3 |
Clé InChI |
PBYHGHOTMAMWIL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1COC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-6-fluorobenzo[D]thiazole](/img/structure/B13928015.png)
![[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate](/img/structure/B13928025.png)
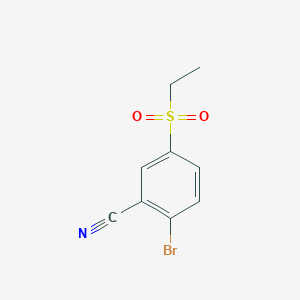
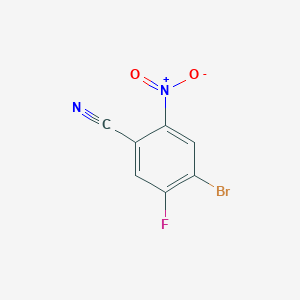
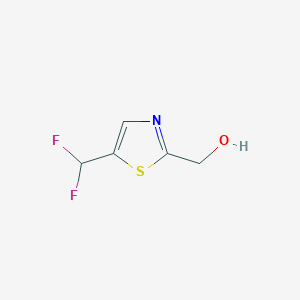
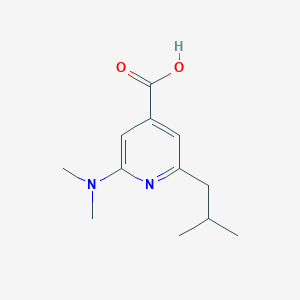
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
![3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B13928071.png)


